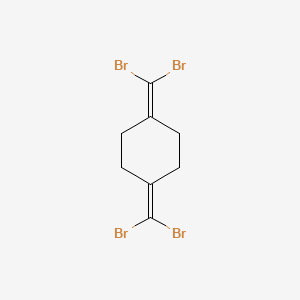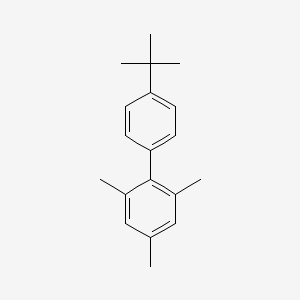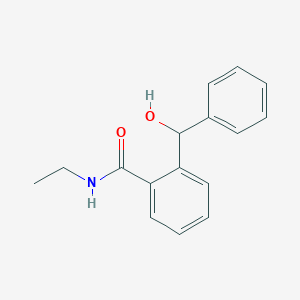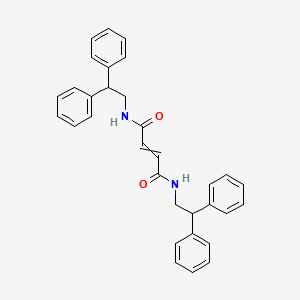
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two diphenylethyl groups attached to a but-2-enediamide backbone, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide typically involves the reaction of 2,2-diphenylethan-1-amine with but-2-enedioyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the diphenylethyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized amide derivatives, while reduction reactions produce reduced amide compounds. Substitution reactions result in the formation of new amide derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~4~-Bis(3-chloro-4-methylphenyl)but-2-enediamide: This compound has similar structural features but with different substituents, leading to distinct chemical and biological properties.
N-(2,2-Diphenylethyl)-4-nitrobenzamide:
Uniqueness
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide is unique due to its specific structural arrangement and the presence of diphenylethyl groups
Eigenschaften
CAS-Nummer |
400713-63-5 |
|---|---|
Molekularformel |
C32H30N2O2 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
N,N'-bis(2,2-diphenylethyl)but-2-enediamide |
InChI |
InChI=1S/C32H30N2O2/c35-31(33-23-29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)21-22-32(36)34-24-30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,29-30H,23-24H2,(H,33,35)(H,34,36) |
InChI-Schlüssel |
JZDHIJGPAFVVNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC(=O)C=CC(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


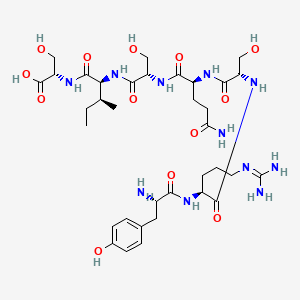

![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
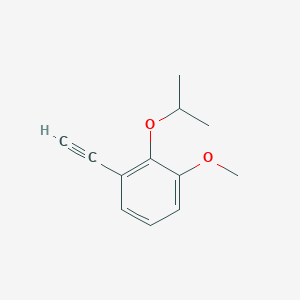
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
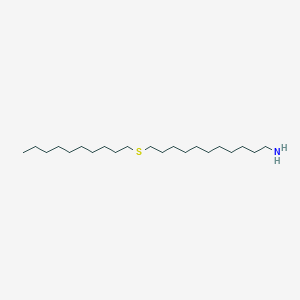
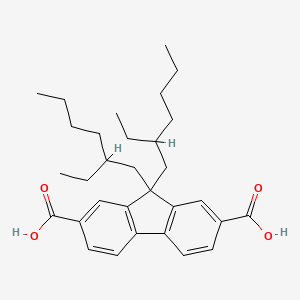
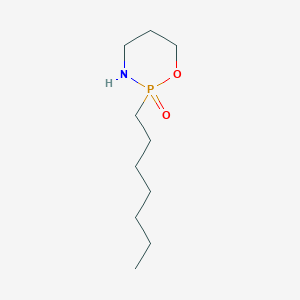
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
